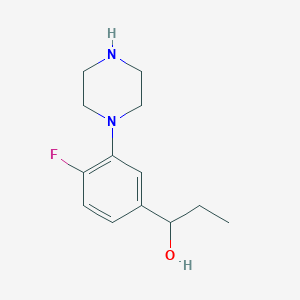
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol is a chemical compound with the molecular formula C13H19FN2O. It is characterized by the presence of a fluorine atom, a piperazine ring, and a propanol group.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol typically involves the reaction of 4-fluoro-3-nitrobenzene with piperazine, followed by reduction and subsequent reaction with propanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react with other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in developing pharmaceuticals, particularly as a building block for drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in the synthesis of bioactive molecules that can interact with various biological targets, aiding in the study of cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Fluoro-3-piperazin-1-ylphenyl)propan-1-ol include:
3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-ol: This compound shares a similar structure but differs in the position of the fluorine atom.
1-(4-Fluorophenyl)piperazine: Lacks the propanol group, which affects its chemical properties and applications.
4-Fluoro-3-nitrobenzene: A precursor in the synthesis of the target compound, differing in the presence of a nitro group instead of a piperazine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H19FN2O |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
1-(4-fluoro-3-piperazin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H19FN2O/c1-2-13(17)10-3-4-11(14)12(9-10)16-7-5-15-6-8-16/h3-4,9,13,15,17H,2,5-8H2,1H3 |
InChI-Schlüssel |
IRCJSLGQPMBMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)F)N2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
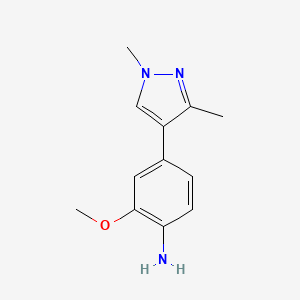
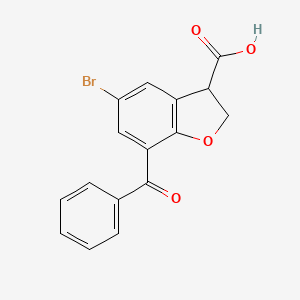
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
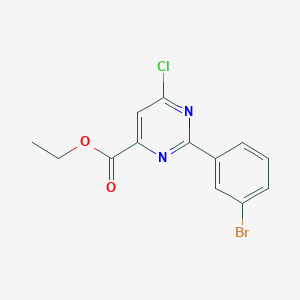
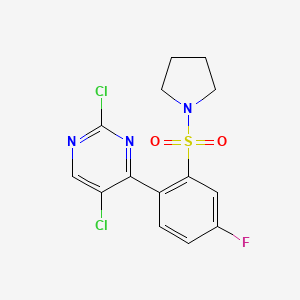
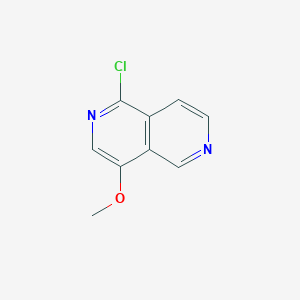
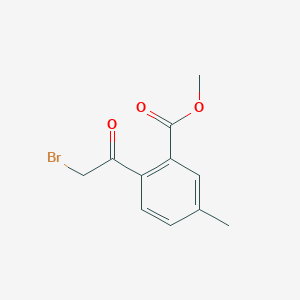
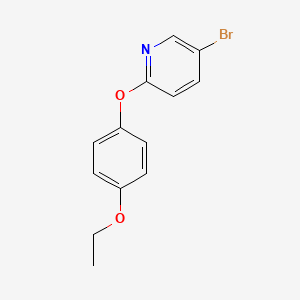


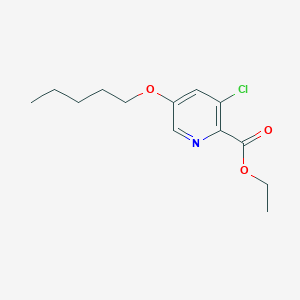

![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
